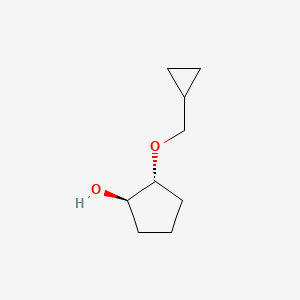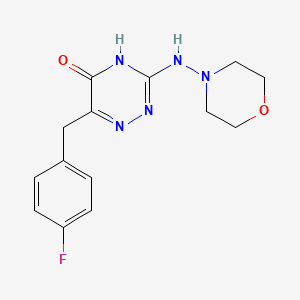![molecular formula C15H15N3O2S2 B2525413 3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine CAS No. 868218-72-8](/img/structure/B2525413.png)
3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine" is a molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests the presence of a benzimidazole core, a benzenesulfonyl group, and a pyridine moiety, which are common in pharmaceuticals and materials chemistry due to their diverse chemical and biological properties .
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of imidazo[1,2-a]pyridines, as seen in the iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as a thiol surrogate . This method allows for the introduction of a sulfanyl group to the imidazo[1,2-a]pyridine core under metal and oxidant-free conditions. Additionally, the synthesis of benzimidazole derivatives carrying a pyridine moiety can be achieved by coupling mercapto-benzimidazole with pyridine derivatives in the presence of a base . These methods provide a pathway for the potential synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. This core is known to interact with various biological targets, such as cyclin-dependent kinases (CDKs) . The presence of a pyridine ring can also contribute to the molecule's ability to bind to different enzymes or receptors due to its electron-rich nature and potential to participate in pi-stacking interactions.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, benzimidazole derivatives can be oxidized to form sulfoxides , and imidazo[1,2-a]pyridines can be functionalized at the C-3 position using copper-catalyzed nucleophilic addition . These reactions can modify the chemical properties of the molecule, potentially leading to changes in biological activity or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. Benzimidazole derivatives are known for their stability and potential biological activities, such as antineoplastic effects . The introduction of a benzenesulfonyl group can increase the compound's polarity and potentially its solubility in aqueous media. The pyridine moiety can contribute to the basicity of the molecule and its ability to form hydrogen bonds, which can affect its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been explored in the context of synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives via a three-component domino reaction, showcasing its utility in generating functionalized heterocycles with potential biological and material applications (Cui et al., 2018).
- Research on benzimidazole derivatives, including those carrying a pyridine moiety similar to the structure , has led to the development of compounds with potential anti-ulcer activity, indicating the compound's relevance in medicinal chemistry (Madala, 2017).
Metal Complexation
- Studies involving metal complexes containing similar sulfonamido-benzene structures have contributed to the understanding of coordination chemistry and the synthesis of complexes with potential catalytic, magnetic, and optical properties (Sousa et al., 2001).
Antimicrobial and Antitumor Applications
- Novel pyrazolopyrimidines incorporating phenylsulfonyl groups, akin to the compound , have shown antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
- Certain derivatives, including thiophene and thieno[3,2-d]pyrimidine, have demonstrated potent antitumor and antibacterial activities, highlighting the therapeutic potential of compounds with similar structural features (Hafez et al., 2017).
Photolytic Stability and Environmental Impact
- The photolytic stability of related sulfonamide compounds has been studied, providing insights into their environmental fate and the design of more stable pharmaceuticals and chemicals (Zhou & Moore, 1994).
Chemical Sensing and Environmental Monitoring
- The development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols, utilizing structures similar to the compound , indicates its potential application in chemical sensing and environmental monitoring (Wang et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamides, have been found to target enzymes like carbonic anhydrase and bacterial dihydropteroate synthase . These enzymes play crucial roles in physiological processes such as fluid balance and bacterial folic acid synthesis, respectively .
Mode of Action
It’s known that sulfonamides, a class of compounds to which this compound is related, act as competitive inhibitors of bacterial dihydropteroate synthase, preventing the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
Related compounds, such as sulfonamides, are known to interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Related compounds, such as sulfonamides, have been found to inhibit bacterial growth by interfering with folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-[[1-(benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c19-22(20,14-6-2-1-3-7-14)18-10-9-17-15(18)21-12-13-5-4-8-16-11-13/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDKAMVLVSGLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)
![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

